molecular formula C14H21NO7S B14119216 Pivoxilsulbactam

Pivoxilsulbactam

Cat. No.: B14119216
M. Wt: 347.39 g/mol
InChI Key: OHPVYKXTRACOSQ-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pivoxilsulbactam is a prodrug of sulbactam, an irreversible β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria. This compound is particularly valuable in treating infections caused by resistant bacterial strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pivoxilsulbactam involves the esterification of sulbactam with pivaloyloxymethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain the desired solid-state properties .

Chemical Reactions Analysis

Types of Reactions

Pivoxilsulbactam undergoes hydrolysis to release the active sulbactam. This hydrolysis can occur under acidic or basic conditions. The compound is stable under neutral conditions but decomposes when exposed to strong acids or bases .

Common Reagents and Conditions

Major Products

The primary product of hydrolysis is sulbactam, which retains its β-lactamase inhibitory activity .

Scientific Research Applications

Mechanism of Action

Pivoxilsulbactam acts as a prodrug, releasing sulbactam upon hydrolysis. Sulbactam then inhibits β-lactamase enzymes, preventing the hydrolysis of β-lactam antibiotics. This inhibition allows the antibiotics to retain their antibacterial activity. Sulbactam primarily targets class A and class C β-lactamases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pivoxilsulbactam is unique due to its prodrug nature, which enhances its oral bioavailability compared to sulbactam. This makes it particularly useful in oral formulations for treating bacterial infections .

Properties

Molecular Formula

C14H21NO7S

Molecular Weight

347.39 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H21NO7S/c1-13(2,3)12(18)22-7-21-11(17)10-14(4,5)23(19,20)9-6-8(16)15(9)10/h9-10H,6-7H2,1-5H3/t9-,10?/m1/s1

InChI Key

OHPVYKXTRACOSQ-YHMJZVADSA-N

Isomeric SMILES

CC1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OCOC(=O)C(C)(C)C)C

Origin of Product

United States

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